molecular formula C12H11NO4 B1317379 (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol CAS No. 763109-37-1

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol

Cat. No. B1317379
M. Wt: 233.22 g/mol
InChI Key: QNKJCCWGHUHDOS-UHFFFAOYSA-N
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Description

“(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol” is a chemical compound with the molecular formula C9H10O3 . It is a derivative of benzodioxane, a pharmacophore that is significant across various therapeutic areas . Benzodioxane and its derivatives have been identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of “(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol” can be determined using various spectroscopy techniques. For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol” include a molecular weight of 166.17 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

1. Anticonvulsant Activities

Research involving similar compounds, such as (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanones, has shown potential in anticonvulsant activities. These compounds were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test, indicating significant potential for related compounds in this field Malik & Khan, 2014.

2. Antibacterial Biofilm Inhibition

A study on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed these compounds' effectiveness in inhibiting bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis. This suggests the potential application of related compounds in addressing bacterial biofilm-associated issues Abbasi et al., 2020.

3. Anticholinesterase Action

Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are structurally related to (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol, have shown potent anticholinesterase action. This is relevant in the development of treatments for diseases like Alzheimer's Luo et al., 2005.

4. Synthesis of Polyols

Research on syn,syn-Bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-Bis(1,2-isoxazol-5-yl)ethane-1,2-diols, which share structural similarities, highlights a method for synthesizing new polyols. This application is significant in various chemical industries Kim et al., 2005.

5. Monoamine Oxidase Inhibitors

Studies have shown that benzodioxane derivatives, similar to (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol, can act as potent monoamine oxidase (MAO) inhibitors, particularly for MAO-B. This has implications for treating neurological conditions like Parkinson's disease Engelbrecht et al., 2015.

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-7-9-6-11(17-13-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6,14H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKJCCWGHUHDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586429
Record name [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol

CAS RN

763109-37-1
Record name [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLYL)METHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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